2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(2)11-3-5-12(6-4-11)13-9-14-15(19)16-7-8-18(14)17-13/h3-10H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLPDPHIWGIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with the chemical formula and CAS number 1338666-95-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- Molecular Weight : 253.31 g/mol
- Molecular Formula : C₁₅H₁₅N₃O
- MDL Number : MFCD25951875
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been investigated for its potential therapeutic applications. The compound is part of a class of pyrazolo derivatives known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo compounds have shown significant inhibition of cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity :
- Cell Line Studies :
Anti-inflammatory and Antimicrobial Properties
The compound also shows promise in anti-inflammatory and antimicrobial applications:
- Anti-inflammatory Effects : Similar pyrazolo compounds have been reported to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which are critical in inflammatory responses.
- Antimicrobial Activity : Research indicates that pyrazolo derivatives can exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .
Study 1: Dihydroorotate Dehydrogenase Inhibition
A study focused on the inhibition of DHODH by pyrazolo derivatives revealed that certain modifications in the structure significantly enhanced their inhibitory potency. The compound's structural analogs were tested against both human DHODH and Plasmodium falciparum DHODH, indicating potential for developing antimalarial agents alongside anticancer therapies .
Study 2: Cytotoxicity Against Cancer Cell Lines
In a series of experiments conducted on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), this compound demonstrated a dose-dependent reduction in cell viability. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested. These results suggest that this compound could serve as a lead candidate for further development in cancer therapeutics .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
2-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties. Research indicates that compounds in this class can interact with various biological targets, making them candidates for drug development.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in specific cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Neuropharmacology
Research has also suggested that this compound may have neuroprotective effects. It has been evaluated for its ability to cross the blood-brain barrier and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have indicated that certain derivatives exhibit activity against various bacterial strains, making them candidates for further investigation in the field of infectious diseases.
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its derivatives are being explored for their utility in developing new pharmaceuticals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability and employed flow cytometry to analyze apoptosis pathways.
Case Study 2: Neuroprotective Effects
Another research article highlighted the neuroprotective effects of this compound in a rodent model of neurodegeneration. Behavioral tests indicated improved cognitive function following treatment with the compound, alongside biochemical analyses showing reduced oxidative stress markers.
Case Study 3: Antimicrobial Efficacy
In a study assessing antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The biological activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is highly dependent on substituents at the 2- and 5-positions. Key analogs and their properties are summarized below:
Table 1: Substituent Effects on Physicochemical Properties
- Steric Effects: The bulky isopropyl group may influence binding interactions in biological targets compared to smaller substituents like fluorine or chlorine.
Pharmacokinetic and Stability Profiles
- Dihydro Derivatives: Compounds like 7-hydroxy-6,7-dihydropyrazolo[...]-one show improved pharmacokinetics due to cyclic stability but slower release of active metabolites (e.g., 6% GSH adduct formation after 24 hours) .
- Acyclic Analogs: β-Amidomethyl vinyl sulfones exhibit faster reactivity with thiols (e.g., GSH) but poorer stability in vivo .
Preparation Methods
Multi-step Cyclization and Functionalization
Based on analogous compounds and synthetic methods reported in related literature, a plausible route involves:
Step 1: Preparation of the pyrazolo[1,5-a]pyrazine core through cyclization of suitably substituted precursors such as hydrazines and diketones under controlled conditions. This often involves condensation reactions facilitated by acids or bases.
Step 2: Selective substitution at the 2-position with a 4-isopropylphenyl group, which can be achieved via nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using appropriate aryl boronic acids or amines.
Step 3: Oxidation or tautomerization steps to stabilize the final structure, often involving mild oxidants or thermal conditions.
Microwave-Assisted Synthesis
Recent advances suggest microwave-assisted synthesis can significantly improve yields and reduce reaction times. For example, a one-pot microwave reaction involving the precursors in a solvent-free environment can facilitate cyclization and substitution steps efficiently.
Use of Precursors and Reagents
- Starting materials: Hydrazines, substituted diketones, aryl boronic acids, or halogenated aromatic compounds.
- Catalysts: Palladium-based catalysts for cross-coupling reactions.
- Solvents: Ethanol, dimethylformamide (DMF), or toluene, depending on the reaction step.
Representative Reaction Scheme
Hydrazine derivative + diketone → cyclization → pyrazolo[1,5-a]pyrazine core
Pyrazolo[1,5-a]pyrazine core + 4-isopropylphenyl boronic acid → substitution via Suzuki coupling
Final oxidation or tautomerization → purified this compound
Data Table: Summary of Synthetic Methods
Notes on Optimization and Characterization
- Reaction conditions: Temperature, solvent choice, and catalyst loading are critical for optimizing yield and purity.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed.
- Characterization: Confirmed via NMR, IR, MS, and X-ray crystallography, ensuring structural fidelity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives?
- Methodological Answer : Microwave-assisted synthesis and copper-catalyzed reactions are efficient for constructing the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. For example, Liu et al. demonstrated microwave-assisted synthesis under controlled temperature (80–120°C) and reaction times (1–3 hours), achieving yields of 60–85% . Solvent choice (e.g., methanol or acetonitrile) and catalytic systems (e.g., CuI/ligand) significantly influence regioselectivity and purity. Post-synthetic modifications, such as introducing aryl groups at position 2, require careful optimization to avoid intramolecular cyclization side reactions .
Q. How can researchers validate the antiproliferative activity of this compound against lung adenocarcinoma cell lines?
- Methodological Answer : Standard protocols include:
- Cell viability assays : MTT or CCK-8 assays on A549 and H322 cells, with IC₅₀ values typically ranging from 5–20 µM .
- Apoptosis detection : Annexin V/PI staining combined with flow cytometry to quantify early/late apoptosis. Zheng et al. reported 30–40% apoptosis induction at 10 µM in A549 cells .
- Autophagy modulation : Western blotting for LC3-II/LC3-I ratio and p62 degradation, supported by transmission electron microscopy (TEM) to visualize autophagosomes .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry, particularly distinguishing between pyrazole and pyrazine protons (e.g., OH proton at δ 12.44 ppm in pyrazolo[1,5-a]pyrimidin-7-ol derivatives) .
- X-ray crystallography : Resolves conformational details, such as the screw-boat conformation of the six-membered ring and dihedral angles between aromatic planes (e.g., 16.05° and 84.84° in related derivatives) .
- HRMS : Validates molecular weight with <2 ppm error .
Advanced Research Questions
Q. How do structural modifications at position 2 or 7 influence bioactivity and pharmacokinetic properties?
- Methodological Answer :
- Position 2 : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances antiproliferative activity but may increase metabolic instability. For instance, 2-(4-chlorophenyl) derivatives showed improved IC₅₀ values (3.5 µM vs. 12 µM for unsubstituted analogs) but higher susceptibility to glutathione (GSH) adduct formation .
- Position 7 : Functionalization with hydrazone groups (e.g., 7-((2-phenylhydrazono)methyl)) improves solubility but risks intramolecular cyclization. Koidan et al. optimized reaction conditions (60°C in methanol, 5 minutes) to achieve 72% yield while avoiding decomposition .
Q. What mechanistic insights explain contradictory data on apoptosis vs. autophagy induction in different studies?
- Methodological Answer : Contradictions arise from:
- Dose-dependent effects : Low concentrations (≤5 µM) primarily induce autophagy (LC3-II accumulation), while higher doses (≥10 µM) trigger apoptosis (caspase-3 activation) .
- Cell line variability : A549 cells exhibit stronger p53-dependent apoptosis, whereas H322 cells (p53-mutant) rely on autophagy-mediated death .
- Experimental design : Use dual-reporter assays (e.g., mCherry-GFP-LC3) to dynamically monitor autophagic flux and apoptosis in parallel .
Q. How can researchers address the compound’s instability in physiological buffers due to cyclization?
- Methodological Answer :
- Kinetic studies : Monitor equilibrium between acyclic β-amidomethyl vinyl sulfone and cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one using HPLC-MS. Incubation with excess GSH (100-fold) confirms <6% adduct formation after 24 hours, indicating limited prodrug potential .
- Formulation strategies : Encapsulation in PEGylated liposomes or use of cyclodextrins to stabilize the acyclic form in phosphate buffer .
Q. What computational tools are recommended for predicting target interactions and off-target effects?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with mGluR2 (for CNS applications) or TGF-β receptor kinase .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazinone oxygen) and hydrophobic regions (isopropylphenyl group) for scaffold optimization .
- Off-target screening : Employ PASS Online or SEA databases to predict kinase or cytochrome P450 interactions .
Data Contradiction Analysis
Q. Why do some studies report strong in vitro activity but poor in vivo efficacy?
- Methodological Answer : Discrepancies may stem from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
